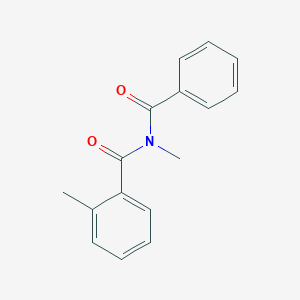
1-(Diphenylphosphoryl)but-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphoryl)but-3-en-2-ol is a chemical compound characterized by the presence of a diphenylphosphoryl group attached to a butenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphoryl)but-3-en-2-ol typically involves the reaction of propargyl alcohol with (chloro)diphenylphosphine to form an allene intermediate. This intermediate is then reacted with pyrrolidine on silica gel, with the addition of a few drops of water to improve the yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diphenylphosphoryl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to a phosphine group.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphoryl)but-3-en-2-ol has several applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in biological imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Diphenylphosphoryl)but-3-en-2-ol involves its ability to form stable complexes with metal ions. This interaction is facilitated by the diphenylphosphoryl group, which acts as a strong electron donor, enhancing the compound’s binding affinity to metal centers. These complexes can then participate in various catalytic and photophysical processes, making the compound useful in a range of applications .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl(1-thiophen-2-yl)-4-(diphenylphosphoryl)butane-1,3-diones: This compound shares a similar diphenylphosphoryl group but differs in its overall structure and tautomeric properties.
1,3-bis(diphenylphosphoryl)but-1-en-1-ol: Another related compound with two diphenylphosphoryl groups, offering different reactivity and applications.
Uniqueness: 1-(Diphenylphosphoryl)but-3-en-2-ol is unique due to its specific structural configuration, which allows for versatile reactivity and the formation of stable metal complexes. This makes it particularly valuable in fields requiring precise control over molecular interactions and properties.
Eigenschaften
CAS-Nummer |
145652-79-5 |
|---|---|
Molekularformel |
C16H17O2P |
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
1-diphenylphosphorylbut-3-en-2-ol |
InChI |
InChI=1S/C16H17O2P/c1-2-14(17)13-19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,14,17H,1,13H2 |
InChI-Schlüssel |
WOFSBFZCTOFCMI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)


![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)



